tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate
Overview
Description
“tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate” is a chemical compound with the CAS Number: 1393441-68-3. It has a molecular weight of 217.27 and its IUPAC name is tert-butyl [3- (hydroxymethyl)-3-oxetanyl]methylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO4/c1-9(2,3)15-8(13)11-4-10(5-12)6-14-7-10/h12H,4-7H2,1-3H3,(H,11,13) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 217.27 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have.Scientific Research Applications
Synthesis and Reactivity
Tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate is utilized in various synthetic pathways. For instance, its derivative, tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, is significant in the preparation and Diels-Alder reaction of a 2-amido substituted furan (Padwa, Brodney, & Lynch, 2003). This highlights its role in complex chemical transformations and the creation of novel compounds.
Intermediate in Natural Product Synthesis
The compound serves as an intermediate in the synthesis of natural products. A notable example is its role in the synthesis of (R)-Tert-Butyl Benzyl(1-((Tert-Butyldimethylsilyl)Oxy)But-3-Yn-2-Yl)Carbamate, an intermediate of the natural product jaspine B, known for its cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014). This underscores its importance in medical chemistry and drug discovery.
Photocatalytic Applications
Another interesting application is in photoredox-catalyzed reactions. A study reports the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a variant of the compound, in the photoredox-catalyzed amination of o-hydroxyarylenaminones. This process facilitates the assembly of a range of 3-aminochromones under mild conditions, expanding the applications of photocatalyzed protocols (Wang et al., 2022).
Crystallography and Molecular Structure
In crystallography, this compound derivatives have been studied to understand molecular interactions and structures. For example, the carbamate derivatives tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate and tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate have been synthesized and structurally characterized using single crystal X-ray diffraction. These studies provide insights into the nature of interactions experienced by different molecules (Das et al., 2016).
Applications in Medicinal Chemistry
It's important to note the relevance of this compound in medicinal chemistry. A study on the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an intermediate in many biologically active compounds such as omisertinib (AZD9291), illustrates its role in the development of pharmaceuticals (Zhao et al., 2017).
Properties
IUPAC Name |
tert-butyl N-[(3-hydroxyoxetan-3-yl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-8(2,3)14-7(11)10-4-9(12)5-13-6-9/h12H,4-6H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZVJTNFMKPQPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(COC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.